N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks for DNA and RNA
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism similar to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . .
Biochemical Pathways
Given the potential involvement of the Suzuki–Miyaura cross-coupling reaction, it is possible that the compound could affect pathways involving carbon-carbon bond formation . .
Pharmacokinetics
The pharmacokinetic properties of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetics .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Future research should consider these factors to provide a more comprehensive understanding of the compound’s pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dimethoxypyrimidine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine or benzene derivatives.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxypyrimidine: A precursor in the synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide.
4-ethoxybenzenesulfonamide: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its combined pyrimidine and sulfonamide moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-10-5-7-11(8-6-10)23(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWAOUPCHEGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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